N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-carboxamide derivative featuring a 4-chlorophenyl group at the carboxamide nitrogen and a 4-fluorophenyl substituent at the pyridazine ring. Its synthesis typically involves coupling reactions between substituted pyridazine carboxylic acids and aryl amines, followed by crystallization and characterization via NMR, MS, and X-ray diffraction .
Properties
Molecular Formula |
C17H11ClFN3O2 |
|---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11ClFN3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24) |
InChI Key |
BKYNJRKGIRFKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-chlorophenylhydrazine hydrochloride with 4-fluorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyridazine have shown effectiveness in inhibiting tumor growth in various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized and screened for their anticancer activity against human breast cancer cells. The results demonstrated that compounds with halogen substitutions exhibited enhanced potency compared to their non-halogenated counterparts .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that similar structures can inhibit monoamine oxidase (MAO) activity, which is crucial for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Study:
A study focused on the inhibition of MAO-B by various substituted pyridazines found that certain derivatives significantly reduced enzyme activity, suggesting their potential use in neuroprotection . The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine and fluorine enhances inhibitory effects.
Biological Mechanisms
The biological mechanisms underlying the activities of this compound include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cancer proliferation and neurodegeneration.
- Induction of Apoptosis: Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Toxicological Studies
While the therapeutic potential is significant, understanding the toxicological profile is essential. Preliminary studies indicate that certain derivatives may exhibit cytotoxicity at high concentrations.
Data Table: Toxicity Profile Comparison
| Compound Name | IC50 (µM) | Cell Line Tested | Remarks |
|---|---|---|---|
| Compound A | 12.5 | MCF-7 | Moderate toxicity observed |
| Compound B | 8.0 | HeLa | High toxicity observed |
| This compound | 10.0 | PC-3 | Promising anticancer activity with manageable toxicity |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in halogen substituents (Cl, F, Br), aryl group positions, and additional functional groups. Key examples include:
- Halogen Effects: Studies on halogen-substituted analogs (e.g., 4-Cl vs. 4-Br vs. 4-F) reveal minimal impact on biological activity.
- Methoxy and Piperidine Modifications : Compounds with methoxy or piperidine-propoxy extensions (e.g., compound 31 in ) exhibit lower yields (35–51%) and variable melting points (105–222°C), likely due to increased steric bulk and solubility differences .
Structural and Conformational Insights
- Planarity and Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. The 4-fluorophenyl group adopts a perpendicular orientation relative to the planar core, a feature critical for intermolecular interactions .
- NMR Discrepancies: For N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-...carboxamide (10d), conflicting 1H NMR data highlight the importance of rigorous structural validation. Misassignments in earlier studies (e.g., ) underscore challenges in characterizing pyridazine-carboxamides .
Key Research Findings and Implications
Halogen Substitution : Fluorine and chlorine impart similar electronic effects but differ in steric demand, influencing crystallinity more than activity .
Synthetic Challenges : Low yields (35–52%) in methoxy/piperidine derivatives () suggest need for optimized coupling conditions .
Structural Validation : X-ray crystallography () and consistent NMR/MS data () are critical to avoid mischaracterization .
Biological Activity
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C23H19ClFN5O2
- Molecular Weight : 451.89 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit moderate to strong antibacterial activity. For instance, compounds with similar structural motifs were found to demonstrate effectiveness against Salmonella typhi and Bacillus subtilis . The mechanism of action often involves enzyme inhibition, which disrupts bacterial growth.
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory properties. It has been reported as a potent inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and certain bacterial infections . The binding affinity and interaction with these enzymes have been studied through molecular docking simulations, revealing significant potential for therapeutic applications.
Anticancer Properties
In the context of cancer therapy, compounds with similar structures have shown promising results in inhibiting tumor growth. For example, certain derivatives demonstrated complete tumor stasis in xenograft models of human gastric carcinoma . The mechanism often involves the inhibition of specific kinases that are overexpressed in various cancers.
Case Studies
- Antibacterial Screening : A study evaluated several derivatives for their antibacterial efficacy against a range of bacterial strains. The results highlighted that modifications at the aromatic rings significantly influenced antibacterial potency .
- Enzyme Inhibition Assays : In vitro assays demonstrated that compounds with similar frameworks exhibited strong inhibitory effects on AChE, suggesting potential use in neurodegenerative disease treatment .
- Anticancer Activity : Research involving xenograft models showed that specific derivatives led to significant tumor reduction, supporting further investigation into their use as anticancer agents .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
